molecular formula C13H13NO2 B1629284 Ethyl 5-aminonaphthalene-1-carboxylate CAS No. 95092-86-7

Ethyl 5-aminonaphthalene-1-carboxylate

Cat. No. B1629284
CAS RN: 95092-86-7
M. Wt: 215.25 g/mol
InChI Key: DWQLFMSPKCZOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-aminonaphthalene-1-carboxylate is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-aminonaphthalene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-aminonaphthalene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

95092-86-7

Product Name

Ethyl 5-aminonaphthalene-1-carboxylate

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 5-aminonaphthalene-1-carboxylate

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8H,2,14H2,1H3

InChI Key

DWQLFMSPKCZOPI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC2=C1C=CC=C2N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 5-nitro-1-naphthoate (3.304 g, 13.47 mmol) in ethanol (10 ml)-tetrahydrofuran (20 ml) was hydrogenated under normal temperature and normal pressure using 10% palladium/carbon (containing water by 50%) (0.5 g) as a catalyst until the starting material disappeared. The catalyst was filtered off and the solvent was evaporated under reduced pressure. The obtained crude product was purified by silica gel column chromatography (hexane/ethyl acetate=6/1−3/1) to give the objective substance.
Quantity
3.304 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.